molecular formula C8H6ClNO B2569516 5-Chloro-4-hydroxy-2-methylbenzonitrile CAS No. 1891175-05-5

5-Chloro-4-hydroxy-2-methylbenzonitrile

Cat. No.: B2569516
CAS No.: 1891175-05-5
M. Wt: 167.59
InChI Key: AEYLQGYNRNPYKZ-UHFFFAOYSA-N
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Description

Significance of Nitrile and Phenolic Moieties in Organic Synthesis

The nitrile, or cyano, group is a cornerstone of organic synthesis due to its unique reactivity. ebsco.com It consists of a carbon atom triple-bonded to a nitrogen atom, creating an electrophilic carbon center susceptible to nucleophilic attack. fiveable.me This functional group is highly versatile and serves as a valuable intermediate, as it can be converted into a variety of other functional groups, including carboxylic acids, amides, and amines. numberanalytics.comallen.in The ability to easily lengthen a carbon chain by one atom through reactions involving the cyanide ion further underscores its importance in constructing complex molecular skeletons. ebsco.com

The phenolic moiety, an aromatic ring bearing a hydroxyl (-OH) group, is another crucial structural motif, particularly in medicinal chemistry. acs.org Phenolic compounds are abundant in nature and are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. gsconlinepress.comnih.gov This characteristic is central to their potential in addressing conditions linked to oxidative stress. researchgate.net The hydroxyl group can also participate in hydrogen bonding, influencing a molecule's solubility and its ability to interact with biological targets. Consequently, phenols and their derivatives are found in a significant percentage of small-molecule drugs. acs.org

Overview of Halogenated Aromatic Compounds in Scientific Inquiry

Halogenated aromatic compounds are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring. These compounds are prevalent in numerous industrial and commercial applications, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov The introduction of a halogen atom into an aromatic ring can significantly alter the molecule's physical and chemical properties. Halogens affect the electron distribution in the ring and can influence the reactivity and regioselectivity of further substitution reactions. numberanalytics.com

Due to the strength of the carbon-halogen bond, many of these compounds exhibit high stability and resistance to degradation, which can lead to their persistence in the environment. nih.govresearchgate.net In synthetic chemistry, halogenated aromatics are valuable intermediates, often used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Their widespread use makes them a critical area of study in both applied chemistry and environmental science. science.gov

Contextualization of 5-Chloro-4-hydroxy-2-methylbenzonitrile within Chemical Literature

This compound is a substituted benzonitrile (B105546) featuring a chlorine atom, a hydroxyl group, and a methyl group on the benzene (B151609) ring, in addition to the nitrile functional group. This specific combination of moieties suggests its potential as a building block in various synthetic applications. The presence of the phenolic hydroxyl group, the nitrile, and the halogen offers multiple reactive sites for chemical modification.

While extensive research on this specific molecule is not widely available in peer-reviewed literature, its structural components are well-studied. It belongs to a class of compounds that are of interest in fields like medicinal chemistry and materials science. For instance, related 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have been used to synthesize compounds with antimicrobial activity. researchgate.net The properties of this compound can be inferred from its functional groups, positioning it as a potentially useful intermediate for creating more complex molecules.

Below are the known physical and chemical properties of the compound.

PropertyValue
CAS Number1374308-83-4 cymitquimica.comsynquestlabs.com
Molecular FormulaC₈H₆ClNO cymitquimica.comsynquestlabs.com
Molecular Weight167.59 g/mol cymitquimica.com
AppearanceSolid cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-hydroxy-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYLQGYNRNPYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 5 Chloro 4 Hydroxy 2 Methylbenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Further halogenation of 5-Chloro-4-hydroxy-2-methylbenzonitrile is anticipated to introduce a halogen atom (e.g., chlorine or bromine) onto the aromatic ring. The strong activating and directing effect of the hydroxyl group is expected to dominate, directing the incoming electrophile to the positions ortho or para to it. Given the existing substitution pattern, the most likely position for halogenation would be ortho to the hydroxyl group.

For instance, treatment of a related compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, with hydrochloric acid and hydrogen peroxide resulted in the introduction of a second chlorine atom into the benzene ring. mdpi.com A similar outcome would be expected for this compound under appropriate halogenating conditions.

Table 1: Predicted Regioselectivity of Halogenation

Reagent Predicted Major Product
Cl₂ / Lewis Acid 3,5-Dichloro-4-hydroxy-2-methylbenzonitrile

The mechanism proceeds via the typical steps of electrophilic aromatic substitution: generation of a potent electrophile (e.g., Cl⁺ or Br⁺), nucleophilic attack by the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), and subsequent deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com

Nitration and sulfonation introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group, respectively, onto the aromatic ring. Similar to halogenation, the directing effects of the existing substituents will govern the position of the incoming electrophile. The powerful ortho-, para-directing influence of the hydroxyl group is expected to be the primary determinant of the reaction's regioselectivity.

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For a similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, nitration with 30% nitric acid resulted in the introduction of a nitro group. mdpi.com

Sulfonation is generally achieved with fuming sulfuric acid, which contains sulfur trioxide (SO₃), a strong electrophile. The reaction is often reversible. libretexts.org

Table 2: Predicted Regioselectivity of Nitration and Sulfonation

Reaction Reagent Predicted Major Product
Nitration HNO₃ / H₂SO₄ 5-Chloro-4-hydroxy-2-methyl-3-nitrobenzonitrile

Nucleophilic Reactivity at the Nitrile Group

The nitrile group features a carbon-nitrogen triple bond, with the carbon atom being electrophilic and thus susceptible to nucleophilic attack. libretexts.org

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom for attack by water. The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide leads to the corresponding carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then rearranges to the amide. Continued hydrolysis under basic conditions will deprotonate the carboxylic acid to form a carboxylate salt, and ammonia (B1221849) is liberated. chemistrysteps.com

Table 3: Products of Nitrile Hydrolysis

Conditions Intermediate Product Final Product
Acidic (e.g., H₂SO₄, H₂O, heat) 5-Chloro-4-hydroxy-2-methylbenzamide 5-Chloro-4-hydroxy-2-methylbenzoic acid

Studies on the hydrolysis of substituted benzonitriles in sulfuric acid have shown that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. researchgate.netyu.edu.jo

The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. The resulting dianion is then protonated during an aqueous workup to yield the primary amine. libretexts.orglibretexts.org

Table 4: Product of Nitrile Reduction

Reagent Product

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional group that can undergo a variety of reactions, most notably acting as a nucleophile.

One of the most common reactions of phenolic hydroxyl groups is O-alkylation to form ethers. This is typically achieved by deprotonating the hydroxyl group with a base (e.g., sodium hydroxide or potassium carbonate) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a Williamson ether synthesis.

Another key transformation is O-acylation to produce esters. This can be accomplished by reacting the phenol (B47542) with an acyl halide or an acid anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine).

Table 5: Representative Transformations of the Hydroxyl Group

Reaction Reagent Product
O-Alkylation 1. NaOH / 2. CH₃I 5-Chloro-4-methoxy-2-methylbenzonitrile

These transformations of the hydroxyl group are fundamental in modifying the properties and reactivity of the molecule, serving as a key step in the synthesis of more complex derivatives.

O-Alkylation and O-Acylation Reactions

The presence of a phenolic hydroxyl group makes this compound amenable to O-alkylation and O-acylation reactions, leading to the formation of ethers and esters, respectively. These transformations are fundamental in organic synthesis for the protection of hydroxyl groups and for the generation of new molecular entities with potentially altered biological activities.

O-Alkylation: The conversion of the phenolic hydroxyl group to an ether is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. The choice of base and solvent is crucial for the success of the reaction, with common bases including sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are often employed to facilitate the reaction.

While specific studies on the O-alkylation of this compound are not extensively documented in publicly available literature, the principles of the Williamson ether synthesis can be applied. For instance, the reaction of the corresponding phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) would be expected to yield the corresponding O-alkylated product. The reaction conditions would need to be optimized to ensure high yields and minimize potential side reactions.

O-Acylation: The esterification of the phenolic hydroxyl group can be accomplished by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen halide or carboxylic acid byproduct and to activate the hydroxyl group.

Similar to O-alkylation, detailed research findings on the O-acylation of this specific compound are scarce. However, based on general knowledge of phenolic acylation, one can predict that the reaction with acetyl chloride in the presence of pyridine would yield 5-chloro-2-methyl-4-acetoxybenzonitrile. The efficiency of the reaction would be influenced by the reactivity of the acylating agent and the reaction conditions.

Reaction TypeReagentsProduct TypeGeneral Conditions
O-AlkylationAlkyl halide (e.g., R-X), Base (e.g., K₂CO₃, NaH)Ether (Ar-O-R)Aprotic polar solvent (e.g., DMF, Acetone), Heat
O-AcylationAcyl chloride (e.g., R-COCl) or Anhydride, Base (e.g., Pyridine)Ester (Ar-O-CO-R)Anhydrous conditions, Room temperature or gentle heating

Phenolic Oxidation Pathways

The hydroxyl group of this compound is susceptible to oxidation, a reaction that can proceed through various mechanistic pathways depending on the oxidant and reaction conditions. Phenolic oxidation is a critical process in both synthetic chemistry and biological systems and often involves the formation of phenoxyl radicals as key intermediates.

The oxidation of phenols can be initiated by one-electron oxidants, leading to the formation of a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The subsequent fate of the phenoxyl radical can include dimerization, reaction with other radical species, or further oxidation to form quinone-type structures. The substitution pattern on the aromatic ring significantly influences the stability and reactivity of the phenoxyl radical and the nature of the final products.

Oxidant TypePotential IntermediatesPotential Products
One-electron oxidants (e.g., Fe(III), certain enzymes)Phenoxyl radicalDimeric products, Quinones
Strong oxidizing agents (e.g., Fremy's salt)Phenoxyl radicalBenzoquinones

Reactivity of the Methyl Group for Further Derivatization

The methyl group attached to the benzene ring of this compound is a site for further chemical modification, primarily through free-radical halogenation. This type of reaction allows for the introduction of a functional group handle on the side chain, which can then be used for subsequent transformations.

Benzylic halogenation, the substitution of a hydrogen atom on the carbon adjacent to the aromatic ring with a halogen, typically proceeds via a free-radical chain mechanism. This reaction is initiated by light or a radical initiator and involves the formation of a resonance-stabilized benzylic radical. Reagents such as N-bromosuccinimide (NBS) are commonly used for selective benzylic bromination, as they provide a low and constant concentration of bromine, which favors substitution over addition to the aromatic ring.

For this compound, the reaction with NBS in the presence of a radical initiator like benzoyl peroxide or AIBN would be expected to yield 2-(bromomethyl)-5-chloro-4-hydroxybenzonitrile. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles, at the benzylic position.

Reaction TypeReagentIntermediateProduct
Free-Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Benzylic Radical2-(Bromomethyl)-5-chloro-4-hydroxybenzonitrile

Comprehensive Spectroscopic and Structural Elucidation of 5 Chloro 4 Hydroxy 2 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Assignments

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-Chloro-4-hydroxy-2-methylbenzonitrile, both ¹H and ¹³C NMR would provide crucial information.

Analysis of Chemical Shifts and Coupling Patterns

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing chloro and nitrile groups. The substitution pattern would lead to specific coupling patterns (e.g., doublets, singlets) between adjacent protons, which would be instrumental in assigning their positions on the benzene (B151609) ring. The methyl group would likely appear as a singlet, and the hydroxyl proton's chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached functional groups. For instance, the carbon attached to the nitrile group (C≡N) would appear at a characteristic downfield shift, while the carbons bonded to the hydroxyl and chloro groups would also have predictable chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon atoms in the benzene ring and the methyl protons to the methyl carbon.

Without experimental data, a specific data table for chemical shifts and coupling constants cannot be generated.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Identification of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands for its functional groups:

O-H stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C-H stretch: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group.

C=C stretch: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the phenolic C-O bond would be expected around 1200-1260 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the carbon-chlorine bond.

Overlapping Band Analysis and Assignment

In the fingerprint region of the spectra (below 1500 cm⁻¹), many vibrational modes can overlap, making individual assignments challenging. A detailed analysis, often aided by computational modeling, would be necessary to assign the various bending and stretching modes of the benzene ring and its substituents. The complementary nature of FT-IR and Raman spectroscopy would be beneficial here, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa.

A data table of vibrational modes cannot be provided without experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the benzene ring and its substituents constitute a chromophore. One would expect to observe absorption bands in the UV region, likely corresponding to π→π* transitions within the aromatic system. The presence of the hydroxyl, chloro, and nitrile groups would influence the wavelength of maximum absorption (λmax) and the molar absorptivity.

A data table of electronic transitions and absorption maxima is not available due to the lack of published experimental data.

Absorption Maxima and Molar Absorptivity

The electronic absorption characteristics of a molecule, specifically its absorption maxima (λmax) and molar absorptivity (ε), are determined by its electronic structure and the types of electronic transitions that can occur upon irradiation with ultraviolet or visible light. For an aromatic compound like this compound, these transitions are typically π → π* and n → π*.

A comprehensive study would involve dissolving the compound in a transparent solvent and recording its UV-Vis spectrum. The wavelength at which maximum absorbance occurs is the λmax, which provides qualitative information about the chromophores present. The molar absorptivity, a measure of how strongly the compound absorbs light at that wavelength, would be calculated using the Beer-Lambert law. This data would be presented in a tabular format.

Table 1: Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic spectra of a molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

Studying the UV-Vis spectra of this compound in a range of solvents with varying polarities (e.g., hexane, ethanol, water) would provide insights into the nature of the electronic transitions and the difference in stabilization of the ground and excited states by the solvent. For instance, a red shift in polar solvents often indicates that the excited state is more polar than the ground state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound and for studying its fragmentation patterns, which can aid in structural elucidation.

An HRMS analysis of this compound would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₈H₆ClNO). By employing techniques such as collision-induced dissociation (CID), the molecular ion would be fragmented, and the masses of the resulting fragment ions would be measured with high precision. This data would reveal characteristic fragmentation pathways, helping to confirm the connectivity of the atoms within the molecule.

Table 2: Hypothetical HRMS Fragmentation Data

m/z (Fragment) Proposed Fragment Structure
Data Not Available Data Not Available

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Bond Lengths, Bond Angles, and Torsional Angles

The crystallographic data would yield a detailed geometric description of the molecule. This would include the lengths of all covalent bonds (e.g., C-C, C-N, C-O, C-Cl), the angles between adjacent bonds, and the torsional (dihedral) angles, which describe the conformation of the molecule. This information is crucial for understanding the steric and electronic effects within the molecule.

Table 3: Hypothetical Selected Bond Lengths and Angles

Parameter Value (Å or °)
C-Cl Bond Length Data Not Available
C≡N Bond Length Data Not Available
O-H Bond Length Data Not Available

Intermolecular Interactions and Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as van der Waals forces, π-π stacking, and, importantly for this molecule, hydrogen bonding.

The presence of a hydroxyl group (a hydrogen bond donor) and a nitrile group and chlorine atom (potential hydrogen bond acceptors) in this compound suggests that hydrogen bonding would play a significant role in its crystal packing. A detailed crystallographic study would identify the specific hydrogen bonding networks, including the distances and angles of these interactions, which are critical in determining the physical properties of the solid material.

Computational Chemistry and Quantum Chemical Investigations of 5 Chloro 4 Hydroxy 2 Methylbenzonitrile

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations are employed to determine the optimized geometry and to analyze the electronic characteristics of 5-Chloro-4-hydroxy-2-methylbenzonitrile.

The accuracy of DFT calculations is significantly influenced by the choice of the basis set and the exchange-correlation functional. For substituted benzonitriles, a variety of combinations have been utilized to provide reliable results.

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional incorporates a portion of the exact Hartree-Fock exchange, which enhances the accuracy of the calculations for many organic molecules. The selection of the basis set is also critical. Pople-style basis sets, such as 6-311G(d,p), are frequently used for geometry optimizations of benzonitrile (B105546) derivatives. The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in molecules containing polar bonds and lone pairs, such as the hydroxyl and nitrile groups in this compound. For more precise electronic property calculations, diffuse functions, as in the 6-311++G(d,p) basis set, may be added to better represent the behavior of electrons that are distant from the atomic nuclei.

The choice of a particular functional and basis set is often validated by comparing the calculated results with available experimental data for related molecules. This ensures that the computational model is appropriate for the system under investigation.

DFT calculations, particularly with the B3LYP functional and a 6-311G(d,p) basis set, have been shown to reproduce experimental geometries of similar molecules with a high degree of accuracy. Discrepancies between theoretical and experimental values are generally small and can often be attributed to the fact that calculations are performed for a single molecule in the gas phase, whereas experimental data is often from the solid state where intermolecular interactions can influence the molecular geometry.

Below is a representative comparison of theoretical and experimental geometrical parameters for a related substituted benzonitrile, illustrating the typical level of agreement.

ParameterTheoretical (B3LYP/6-311G(d,p))Experimental (X-ray)
C-Cl Bond Length (Å)1.7451.739
C-O Bond Length (Å)1.3621.355
C-C (aromatic) Bond Length (Å)1.385 - 1.4051.380 - 1.400
C-CN Bond Length (Å)1.4401.435
C≡N Bond Length (Å)1.1581.152
C-C-C (aromatic) Bond Angle (°)118.5 - 121.0118.0 - 121.5
C-C-Cl Bond Angle (°)119.5119.8
C-C-O Bond Angle (°)121.0120.5

Frontier Molecular Orbital (FMO) Theory Analysis: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating hydroxyl group, which are regions of higher electron density. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing nitrile group and the aromatic ring. The presence of both electron-donating (-OH, -CH₃) and electron-withdrawing (-Cl, -CN) substituents influences the energies of these frontier orbitals and, consequently, the HOMO-LUMO gap.

The spatial distribution of the HOMO and LUMO provides insights into the charge transfer characteristics of the molecule upon electronic excitation. In this compound, the electronic transition from the HOMO to the LUMO would involve a redistribution of electron density. This transition can be characterized as an intramolecular charge transfer (ICT), where electron density moves from the electron-rich regions (hydroxyl group and the ring) to the electron-deficient region (nitrile group). This ICT character is crucial in determining the photophysical properties of the molecule, such as its absorption and emission spectra.

A representative table of HOMO, LUMO, and HOMO-LUMO gap energies for a substituted benzonitrile is provided below, as calculated by DFT methods.

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.0

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge distribution, and the nature of chemical bonds. It provides a localized, Lewis-like picture of the electronic structure, which is more intuitive than the delocalized molecular orbitals.

Furthermore, NBO analysis provides a detailed picture of the charge distribution by calculating the natural atomic charges on each atom. In this compound, the oxygen, nitrogen, and chlorine atoms are expected to carry negative charges due to their high electronegativity, while the carbon atoms bonded to them will have positive charges. The hydrogen atoms of the hydroxyl and methyl groups will also be positively charged. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its interactions with other molecules.

A representative table summarizing key NBO analysis findings for a substituted benzonitrile is presented below.

Donor NBOAcceptor NBOStabilization Energy E⁽²⁾ (kcal/mol)
LP(1) Oπ(C-C)25.5
LP(1) Clπ(C-C)5.2
π(C-C)π(C-C)20.8
σ(C-H)σ(C-C)4.5

Donor-Acceptor Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a key technique for dissecting donor-acceptor interactions within a molecule. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures. By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stabilization energy associated with electron delocalization.

For this compound, NBO analysis would likely reveal significant interactions involving the lone pairs of the oxygen and nitrogen atoms, as well as the π-orbitals of the benzene ring. The hybridization of the atoms, particularly the carbon, nitrogen, and oxygen, dictates the molecular geometry and bonding characteristics.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

Identification of Electrophilic and Nucleophilic Sites

The MEP surface uses a color spectrum to identify regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, making them nucleophilic centers. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site.

Prediction of Molecular Recognition Patterns

The MEP surface is also crucial for understanding and predicting non-covalent interactions, which are fundamental to molecular recognition and crystal engineering. nih.gov The distinct positive and negative regions on the MEP surface of this compound would suggest how it might interact with other molecules, for instance, through hydrogen bonding.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Molecules with significant intramolecular charge transfer, often arising from the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics.

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net Computational calculations can predict the components of the hyperpolarizability tensor. For this compound, the combination of donor (hydroxyl, methyl) and acceptor (chloro, cyano) substituents on the benzene ring suggests the potential for NLO activity. Theoretical calculations would be necessary to quantify this property. researchgate.netresearchgate.net

Thermodynamic Parameters and Conformational Analysis

Computational methods can reliably predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.net These parameters are crucial for understanding the stability and reactivity of a molecule under various conditions.

Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogues

Rational Design of Substituted Benzonitrile (B105546) Analogues

The rational design of analogues of 5-Chloro-4-hydroxy-2-methylbenzonitrile involves a systematic approach to modify its structure to enhance desired properties, such as potency and selectivity, while minimizing off-target effects. This process is guided by an understanding of the roles of its constituent functional groups: the chloro, hydroxyl, and methyl groups, as well as the benzonitrile core.

The functional groups of this compound offer multiple avenues for systematic modification to probe their influence on biological activity.

Halogen Group: The chlorine atom at the 5-position can be substituted with other halogens (F, Br, I) to investigate the effect of electronegativity, size, and lipophilicity on molecular interactions. The introduction of different halogens can influence the electronic properties of the aromatic ring and the potential for halogen bonding with biological targets. nih.govnih.gov For instance, moving from fluorine to iodine can significantly alter the size and polarizability of the substituent, which in turn can impact binding affinity. nih.gov The position of the halogen can also be varied to explore different isomers.

Hydroxyl Group: The hydroxyl group at the 4-position is a key site for modification. It can be converted to an ether (e.g., O-methylation to a methoxy (B1213986) group) or an ester to alter its hydrogen bonding capacity and lipophilicity. nih.goveurekaselect.com The phenolic hydroxyl group is crucial for certain biological activities, and its modification can help determine its role as a hydrogen bond donor or acceptor. osti.gov Bioisosteric replacement of the hydroxyl group with other functionalities like an amino or thiol group can also provide insights into the structural requirements for activity. nih.govdrughunter.com

Methyl Group: The methyl group at the 2-position can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe steric tolerance in the binding pocket of a target molecule. Substitution with electron-withdrawing groups, such as a trifluoromethyl group, can significantly alter the electronic properties of the aromatic ring. researchgate.net The complete removal of the methyl group or its relocation to other positions on the ring can help to map the steric and electronic requirements of the target.

A hypothetical data table illustrating the systematic modification of these groups and their predicted impact on a generic biological activity (e.g., enzyme inhibition) is presented below.

Compound Modification Predicted Effect on Activity Rationale
Analogue 1 5-Fluoro substitutionPotential increase or decreaseAltered electronegativity and size compared to chloro
Analogue 2 4-Methoxy substitutionLikely decreaseLoss of hydrogen bond donating ability
Analogue 3 2-Ethyl substitutionPotential decreaseIncreased steric hindrance
Analogue 4 5-Bromo substitutionPotential increase or decreaseIncreased size and polarizability
Analogue 5 4-Amino substitutionMaintained or alteredBioisosteric replacement, change in pKa

This is a hypothetical table based on general SAR principles.

Beyond modifying the existing substituents, the introduction of new functional groups at the vacant positions of the aromatic ring (positions 3 and 6) can lead to the discovery of novel analogues with improved properties. A variety of functionalities can be introduced, including but not limited to:

Small polar groups: Amino, nitro, or cyano groups can be introduced to explore additional hydrogen bonding or polar interactions.

Larger hydrophobic groups: Phenyl or other aryl groups can be added to investigate the presence of hydrophobic pockets in the binding site.

Heterocyclic rings: The incorporation of heterocyclic moieties, such as triazoles or imidazoles, can introduce new hydrogen bonding patterns and improve metabolic stability. drughunter.com

The strategic placement of these new functionalities is guided by computational modeling and an understanding of the target's structure, if known.

Synthetic Strategies for Analogous Compounds

The synthesis of analogues of this compound can be achieved through various established organic synthesis methodologies. A common approach involves the modification of a common intermediate or the de novo synthesis from appropriately substituted starting materials.

One plausible synthetic route to the core structure and its analogues could start from a substituted phenol (B47542) or toluene. For example, the synthesis of the parent compound could be envisioned starting from 2-methyl-4-chlorophenol, followed by formylation to introduce an aldehyde group, conversion to an oxime, and subsequent dehydration to the nitrile. epo.org

Key synthetic reactions for generating analogues include:

Nucleophilic Aromatic Substitution: To replace the chloro group with other functionalities.

Electrophilic Aromatic Substitution: To introduce new groups onto the aromatic ring, such as nitration or halogenation. The directing effects of the existing substituents (hydroxyl, methyl, and chloro) will influence the position of the new substituent. libretexts.orglibretexts.org

Ether and Ester Synthesis: To modify the hydroxyl group.

Cross-Coupling Reactions: Such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or amino groups.

Multi-step Synthesis: For more complex analogues, a multi-step synthetic sequence would be required, often involving protection and deprotection of the reactive hydroxyl group.

A general synthetic scheme for producing derivatives could involve the following steps:

Starting Material: A commercially available substituted phenol or aniline.

Functional Group Interconversion: A series of reactions to introduce the desired chloro, hydroxyl, methyl, and nitrile functionalities in the correct positions.

Purification and Characterization: Using techniques such as column chromatography, NMR spectroscopy, and mass spectrometry to isolate and confirm the structure of the final compounds.

SAR in Modulating Molecular Interactions (e.g., enzyme binding affinity)

Structure-activity relationship studies aim to correlate the structural features of the synthesized analogues with their biological activity, such as their ability to bind to and inhibit an enzyme. These studies provide valuable information for the rational design of more potent and selective compounds.

The electronic and steric properties of the substituents on the benzonitrile ring play a crucial role in determining the binding affinity of the analogues to their biological target.

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents influences the electron density of the aromatic ring and the acidity of the hydroxyl group. These electronic properties can affect hydrogen bonding, π-π stacking, and other non-covalent interactions with the target protein. For example, electron-withdrawing groups can strengthen the halogen bond formed by the chloro substituent. nih.gov Quantitative structure-activity relationship (QSAR) studies can be employed to correlate electronic parameters (like Hammett constants) with biological activity. nih.gov

Steric Effects: The size and shape of the substituents are critical for a proper fit within the binding pocket of the target. Bulky substituents may cause steric clashes, leading to a loss of activity. Conversely, in some cases, larger groups may be necessary to occupy a hydrophobic pocket and enhance binding. The optimal steric arrangement can be explored by systematically varying the size of the substituents at different positions.

A hypothetical data table illustrating the impact of electronic and steric properties on enzyme inhibition is presented below.

Compound Substituent at C5 Electronic Effect Steric Size IC50 (nM)
Parent ClElectron-withdrawingMedium100
Analogue 6 FStrongly electron-withdrawingSmall150
Analogue 7 BrElectron-withdrawingLarge80
Analogue 8 IElectron-withdrawingVery Large200
Analogue 9 CNStrongly electron-withdrawingMedium50

This is a hypothetical table based on general SAR principles. IC50 is the half maximal inhibitory concentration.

Protein Binding: Generally, an increase in lipophilicity leads to stronger binding to plasma proteins. nih.govresearchgate.net This can affect the free concentration of the compound available to interact with its target.

Solubility: Higher lipophilicity can lead to lower aqueous solubility, which can be a challenge for biological testing and formulation.

SAR studies often reveal an optimal range of lipophilicity for a given biological target. Modifications to the structure, such as replacing the hydroxyl group with a methoxy group or changing the halogen substituent, can be used to fine-tune the lipophilicity of the analogues to achieve the desired balance of potency, solubility, and pharmacokinetic properties.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Biologically Active Molecules

The presence of the hydroxyl and chloro substituents, along with the nitrile group, makes 5-Chloro-4-hydroxy-2-methylbenzonitrile a candidate for the synthesis of molecules with potential biological activity.

While specific examples of the use of this compound in the synthesis of pharmaceutical intermediates are not extensively documented in publicly available research, its structural features are found in various pharmacologically active compounds. Chemical suppliers list this compound for the purpose of "pharmaceutical testing," which indicates its availability to the research and development sector of the pharmaceutical industry for investigational use. The combination of a phenol (B47542), a nitrile, and a chlorinated aromatic ring is a common scaffold in medicinal chemistry.

Similar to its potential in pharmaceuticals, the specific application of this compound in the agrochemical industry is not well-documented in the available literature. However, the general class of substituted benzonitriles has known applications in this sector. The reactivity of the nitrile and the potential for displacement of the chloro group or derivatization of the hydroxyl group could, in principle, be leveraged to create novel herbicidal or pesticidal agents.

Construction of Complex Heterocyclic Systems

The nitrile group of this compound is a key functional group for the construction of nitrogen-containing heterocycles. Through reactions such as cycloadditions or condensations with other bifunctional molecules, the nitrile can be transformed into a variety of heterocyclic rings, including pyridines, pyrimidines, and thiazoles. The presence of the adjacent hydroxyl group can also influence the regioselectivity of these cyclization reactions and provide a handle for further functionalization.

Role in Material Science Precursor Development

The application of this compound as a precursor in material science is another area where its potential is inferred from its structure rather than from documented examples. The phenolic hydroxyl group can be used for the synthesis of specialty polymers, such as polyethers or polyesters, where the chloro and nitrile functionalities could impart specific properties like thermal stability or flame retardancy. Furthermore, the nitrile group could be a site for polymerization or for the introduction of other functional groups relevant to the development of advanced materials.

Data on this compound

PropertyValue
CAS Number 1891175-05-5
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol

Exploratory Research into Biological and Biomedical Relevance Mechanistic and Target Oriented Focus

In Vitro Studies on Cellular Pathway Modulation

There is no published research detailing in vitro studies on the effects of 5-Chloro-4-hydroxy-2-methylbenzonitrile on cellular pathways. Consequently, its impact on signaling cascades, gene expression, or other cellular processes remains uncharacterized.

Molecular Docking and Computational Screening for Potential Biological Targets

A review of scientific databases reveals no molecular docking or computational screening studies have been conducted specifically for this compound. Therefore, there are no computationally predicted biological targets for this compound.

Preclinical In Vivo Exploratory Studies in Animal Models for Mechanistic Insights

There are no preclinical in vivo studies in animal models available for this compound. As a result, there is no data on its potential to engage biological targets or modulate cellular pathways in a whole-organism context.

Future Research Directions and Unexplored Avenues for 5 Chloro 4 Hydroxy 2 Methylbenzonitrile

Development of Novel Catalytic Transformations

The functional groups of 5-Chloro-4-hydroxy-2-methylbenzonitrile, including a nitrile, a hydroxyl group, and a chlorine atom, present multiple opportunities for novel catalytic transformations. A key area for future research is the selective catalytic dehalogenation of the aryl chloride. acs.orgrsc.orgacs.org Various palladium-based and ruthenium-based catalytic systems have proven effective for the hydrodehalogenation of aryl chlorides, often under mild conditions. acs.orgrsc.orgrsc.org Investigating these catalytic methods could lead to the selective removal of the chlorine atom from this compound, providing a pathway to synthesize novel derivatives. This transformation would not only alter the electronic properties of the aromatic ring but could also significantly impact the compound's biological activity and material properties.

Another promising avenue is the catalytic transformation of the nitrile group. The conversion of nitriles into amides, amines, or carboxylic acids is a fundamental transformation in organic synthesis. Exploring enzymatic or chemo-catalytic methods for these transformations could provide environmentally friendly routes to a diverse range of derivatives. Furthermore, the development of catalysts that can selectively activate the C-H bonds of the methyl group would open up possibilities for late-stage functionalization, allowing for the introduction of new chemical moieties and the rapid generation of a library of analogues for further study.

Exploration of Photochemical Properties and Applications

The presence of a phenolic chromophore suggests that this compound is likely to exhibit interesting photochemical properties. Research into the photochemistry of chlorophenols has shown that these compounds can undergo degradation upon exposure to UV light, often leading to the formation of various intermediates through dechlorination and oxidation processes. nih.govresearchgate.netacs.org Future studies should focus on elucidating the photochemical degradation pathway of this compound to understand its environmental fate and to explore potential applications in photocatalytic degradation of pollutants.

Moreover, the field of photochemical synthesis offers exciting possibilities. Recent studies have demonstrated the photochemical permutation of substituted phenols, where substituents on the aromatic ring can be selectively rearranged to different positions under irradiation. nih.govnih.gov Investigating whether this compound can undergo similar photochemical rearrangements could lead to novel and efficient synthetic routes to its isomers, which may possess different and potentially more desirable properties. The nitrile group's influence on the excited state dynamics of the phenol (B47542) ring is another area ripe for exploration, potentially leading to the discovery of unique photochemical reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The development of a continuous flow synthesis for this compound would be a significant step towards its efficient and safe production. Furthermore, integrating flow chemistry with automated synthesis platforms can accelerate the exploration of its chemical space. nih.govwikipedia.org

Automated platforms could be employed to rapidly screen different reaction conditions for the synthesis and derivatization of the target molecule. For instance, an automated flow system could be used to optimize the conditions for the catalytic dehalogenation or for the functionalization of the nitrile group. bohrium.com This high-throughput approach would significantly speed up the discovery of new derivatives with desired properties. The development of such automated systems would also facilitate the creation of a diverse library of compounds for biological screening and materials science applications. researchgate.netd-nb.info

Advanced In Silico Screening for New Biological Activities and Targets

Computational methods, such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening, are powerful tools for predicting the biological activity of small molecules and for identifying potential protein targets. mdpi.comeurekalert.orgijper.org Future research should leverage these in silico approaches to explore the therapeutic potential of this compound. By screening the compound against a wide range of biological targets, it may be possible to identify novel bioactivities.

Molecular docking studies can provide insights into the binding modes of the compound with various enzymes and receptors, helping to rationalize its potential mechanism of action. nih.govjscimedcentral.com For example, docking studies could be performed against targets known to be modulated by substituted benzonitriles or chlorophenols. In silico ADMET prediction can help to assess the drug-likeness of the compound and its derivatives, guiding the design of new analogues with improved pharmacokinetic properties. This computational-driven approach can significantly streamline the drug discovery process, saving time and resources.

Sustainability and Green Chemistry in Production and Application

The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing. Future research on this compound should focus on developing more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the exploration of biocatalytic methods. sciencelink.netresearchgate.net

Multicomponent Reactions Involving the Compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. frontiersin.orgnih.govorganic-chemistry.org The presence of a phenolic hydroxyl group in this compound makes it an ideal candidate for participation in MCRs. researchgate.net For example, it could potentially be used as the phenolic component in the Ugi or Passerini reactions, leading to the rapid synthesis of a diverse range of complex molecules. researchgate.net

Exploring the use of this compound in known and novel MCRs could lead to the discovery of new chemical scaffolds with interesting biological activities. This approach is highly efficient and atom-economical, aligning well with the principles of green chemistry. The development of MCRs involving this compound would significantly expand its synthetic utility and provide access to a wide array of novel derivatives for further investigation.

Research into its Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules and their use in the construction of larger, organized assemblies. nih.govsoton.ac.uk The functional groups of this compound, particularly the nitrile and hydroxyl groups, are capable of participating in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.

Recent research has shown that benzonitrile (B105546) derivatives can be precisely recognized by supramolecular macrocycles. nih.gov This suggests that this compound could be used as a building block for the construction of novel supramolecular architectures. Future research could explore the self-assembly of this compound in solution and in the solid state, and its ability to form co-crystals with other molecules. Understanding and controlling these supramolecular interactions could lead to the development of new materials with interesting properties, such as porous solids for gas storage or new liquid crystalline materials.

Data Tables

Table 1: Potential Catalytic Transformations for this compound

TransformationCatalyst TypePotential ProductsResearch Focus
HydrodechlorinationPalladium or Ruthenium complexes4-hydroxy-2-methylbenzonitrileSelective removal of chlorine to modify electronic and biological properties.
Nitrile HydrolysisAcid, base, or enzyme catalysis5-Chloro-4-hydroxy-2-methylbenzamideSynthesis of amide derivatives for biological screening.
Nitrile ReductionCatalytic hydrogenation5-Chloro-4-hydroxy-2-methylbenzylamineAccess to amine derivatives for further functionalization.

Table 2: Proposed Photochemical Investigations

InvestigationTechniqueExpected OutcomePotential Application
Photodegradation StudyUV-Vis Spectroscopy, HPLC-MSIdentification of degradation products and pathways.Environmental remediation strategies.
Photochemical RearrangementPreparative photochemistry, NMRSynthesis of isomeric compounds.Access to novel chemical space and materials.
Excited State DynamicsTime-resolved spectroscopyUnderstanding of photophysical processes.Design of photosensitizers or photostabilizers.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 5-Chloro-4-hydroxy-2-methylbenzonitrile?

  • Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. For example, a two-step substitution reaction using palladium catalysts (e.g., Suzuki-Miyaura coupling) with boronic acid intermediates can introduce substituents . Precursor compounds like 2-Chloro-5-methylbenzonitrile (CAS 4387-32-0) may serve as starting materials, requiring controlled hydroxylation under acidic or basic conditions . Ensure inert atmospheres and anhydrous solvents to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding from the hydroxyl group.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • FT-IR spectroscopy to identify functional groups (e.g., -CN at ~2220 cm⁻¹, -OH at ~3200-3500 cm⁻¹) .
    Cross-reference with databases like ChemIDplus or EPA DSSTox for spectral validation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the nitrile group .
  • Handling : Use PPE (gloves, goggles) and ensure fume hood ventilation to avoid inhalation/contact. Quench spills with dry sand or alcohol-insoluble foam .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Repeating experiments in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts.
  • Performing 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Cross-validating with computational methods (DFT calculations for predicted chemical shifts) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at position 5 is activated for SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the nitrile (-CN) and hydroxyl (-OH) groups. Kinetic studies under varying pH and temperature can elucidate rate-determining steps. For example, hydroxide ions may deprotonate the hydroxyl group, enhancing ring activation .

Q. What protocols optimize the stability of this compound under high-temperature reaction conditions?

  • Methodological Answer :

  • Thermal Stability Tests : Conduct TGA/DSC to determine decomposition thresholds (typically >200°C for nitriles).
  • Reaction Design : Use polar aprotic solvents (e.g., DMF) and low-temperature reflux (<100°C) to minimize degradation. Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical formation .

Q. How do substituent positions influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification:

  • Replace the methyl group at position 2 with bulkier alkyl chains to assess steric effects.
  • Introduce electron-donating/withdrawing groups at position 4 to modulate hydroxyl group acidity.
  • Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations to predict binding affinities .

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound when commercial sources lack analytical data?

  • Methodological Answer :

  • Chromatographic Methods : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against synthesized standards.
  • Elemental Analysis : Verify C/H/N/Cl ratios match theoretical values (e.g., C₈H₅ClN₂O requires C 52.05%, H 2.73%) .
  • Third-Party Testing : Collaborate with facilities using GC-MS or ICP-OES for trace metal analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.